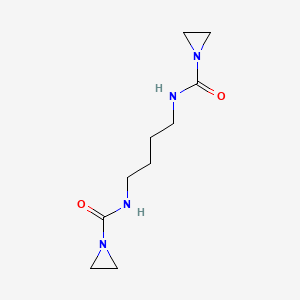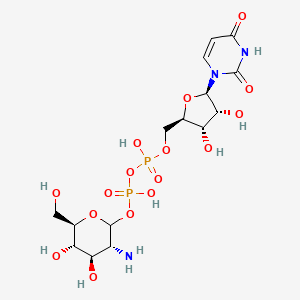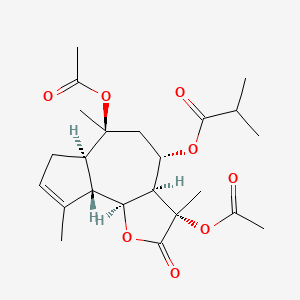
2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone is a chemical compound known for its significant role in various scientific research fields. It is a derivative of naphthaldehyde and benzoyl hydrazone, characterized by its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone typically involves the condensation reaction between 2-Hydroxy-1-naphthylaldehyde and benzoyl hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various electrophiles can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, hydrazine derivatives, and substituted hydrazones .
Scientific Research Applications
2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound exhibits significant antiproliferative activity against tumor cells, making it a potential candidate for cancer research.
Medicine: As an iron chelator, it has potential therapeutic applications in treating diseases related to iron overload.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone primarily involves its ability to chelate metal ions, particularly iron. By binding to iron, the compound inhibits the activity of iron-dependent enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis. This inhibition leads to the suppression of cell proliferation, particularly in tumor cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone
- Salicylaldehyde benzoyl hydrazone
- 2-Hydroxy-1-naphthylaldehyde thiosemicarbazone
Uniqueness
Compared to similar compounds, 2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone exhibits unique properties such as higher stability and stronger metal chelation ability. Its antiproliferative activity against tumor cells is also more pronounced, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
15017-21-7 |
|---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H14N2O2/c21-17-11-10-13-6-4-5-9-15(13)16(17)12-19-20-18(22)14-7-2-1-3-8-14/h1-12,21H,(H,20,22) |
InChI Key |
QQUWFXMXRVAVCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Synonyms |
2-hydroxy-1-naphthylaldehyde benzoyl hydrazone HNB hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















